molecular formula C16H22N2O2 B6979513 4-[4-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbenzonitrile

4-[4-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbenzonitrile

Cat. No.: B6979513
M. Wt: 274.36 g/mol
InChI Key: JWMXGRGPJWVNSD-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbenzonitrile is a chemical compound that features a piperidine ring substituted with a 2-methoxyethoxy group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbenzonitrile typically involves the reaction of 4-(2-methoxyethoxy)piperidine with 3-methylbenzonitrile under specific conditions. The process may include steps such as:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to amines or other derivatives.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-[4-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[4-(2-methoxyethoxy)piperidin-1-yl]-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-13-11-14(12-17)3-4-16(13)18-7-5-15(6-8-18)20-10-9-19-2/h3-4,11,15H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMXGRGPJWVNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)N2CCC(CC2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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